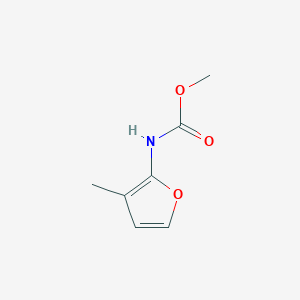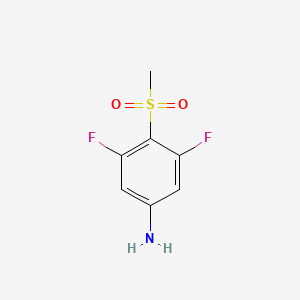
3,5-Difluoro-4-methanesulfonylaniline
Descripción general
Descripción
3,5-Difluoro-4-methanesulfonylaniline is an important organic compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to an aniline ring. It is widely used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3,5-Difluoro-4-methanesulfonylaniline typically involves the introduction of fluorine atoms and a methanesulfonyl group onto an aniline ring. One common synthetic route includes the following steps:
Nitration: Aniline is first nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups.
Fluorination: Fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride.
Sulfonylation: Finally, the methanesulfonyl group is introduced using methanesulfonyl chloride under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,5-Difluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Difluoro-4-methanesulfonylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methanesulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
3,5-Difluoro-4-methanesulfonylaniline can be compared with other similar compounds, such as:
3,5-Difluoroaniline: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
4-Methanesulfonylaniline: Lacks the fluorine atoms, affecting its binding affinity and selectivity.
3,5-Difluoro-4-methylsulfonylaniline: Similar structure but with a methylsulfonyl group instead of methanesulfonyl, leading to different chemical behavior.
The uniqueness of this compound lies in the combination of fluorine atoms and a methanesulfonyl group, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
3,5-difluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-13(11,12)7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKXSAJMHXZVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247109-42-7 | |
| Record name | 3,5-difluoro-4-methanesulfonylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


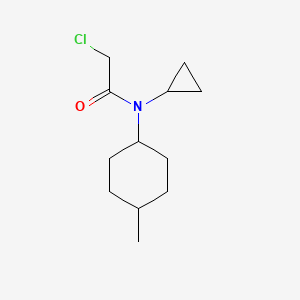
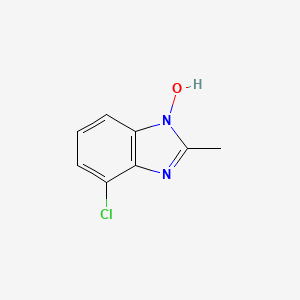
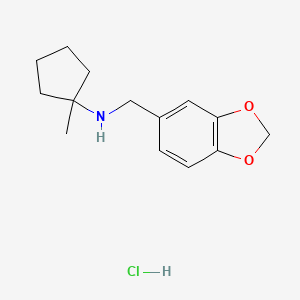
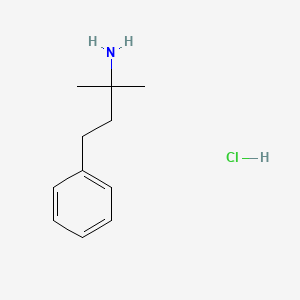
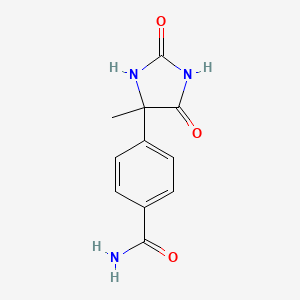
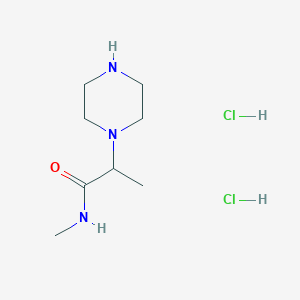
![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)
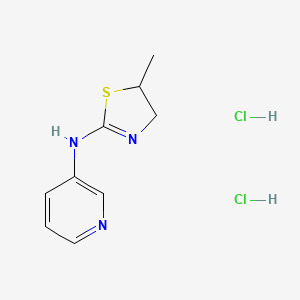
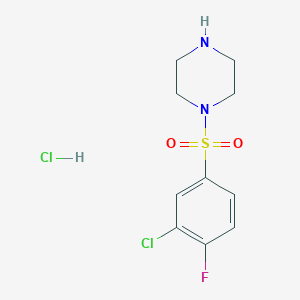
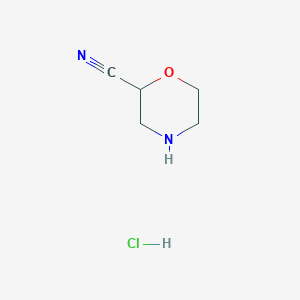
![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)
